molecular formula C8H13ClN2 B2708918 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride CAS No. 2413870-32-1

2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride

Cat. No.: B2708918
CAS No.: 2413870-32-1
M. Wt: 172.66
InChI Key: VYPAIICZHCYNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic architectures entered pharmaceutical prominence with early drugs like griseofulvin (1959) and spironolactone (1960s), which demonstrated enhanced target engagement through reduced conformational flexibility. The 2020s witnessed renewed interest in these frameworks, driven by the need to address flatland molecules' limitations in CNS drug discovery. A 2021 analysis of 124 spirocyclic clinical candidates revealed 38% exhibited improved selectivity profiles compared to their acyclic counterparts, with 22% advancing to Phase III trials. The introduction of 2-aminospiro[3.3]heptane derivatives builds upon this legacy, combining historical insights with modern synthetic methodologies.

Significance of the Spiro[3.3]heptane Framework in Drug Discovery

X-ray crystallographic studies demonstrate that spiro[3.3]heptane imposes a 105° dihedral angle between substituents, creating a pseudo-chair conformation that mimics bioactive conformations of flexible cyclohexane derivatives while reducing entropic penalties upon binding. Key advantages include:

  • Stereochemical Control : The bridgehead quaternary carbon enforces axial chirality, eliminating rotameric complexity seen in comparable acyclic systems.
  • Improved Solubility : Log D reductions of 0.8–1.2 units compared to bicyclic analogs, attributed to the scaffold's polar surface area (PSA = 48 Ų).
  • Metabolic Stability : Deuteration studies show 3-fold slower CYP3A4-mediated oxidation versus cyclohexyl analogs due to hindered access to oxidation sites.

Research Trajectory and Academic Interest in Aminospiro Compounds

The 2015 discovery that (1S,4r,6R)-spiro[3.3]heptane-1,6-diamine serves as a cis-cyclohexane bioisostere triggered systematic exploration of functionalized derivatives. Between 2018–2023, 27 patents emerged focusing on 2-aminospiro[3.3]heptane carbonitriles, primarily for:

  • Kinase inhibition (JAK2, ALK, CDK4/6)
  • Neurotransmitter receptor modulation (σ1, NMDA)
  • Epigenetic target engagement (HDAC6, BET bromodomains)

A 2023 meta-analysis of 143 spiro[3.3]heptane-containing compounds revealed 68% showed ≥10-fold selectivity improvements over lead compounds with linear architectures.

Current Research Landscape for 2-Aminospiro[3.3]heptane Derivatives

Recent advances center on three key areas:

Synthetic Methodology
The Dar’in-Krasavin protocol (2023) enables diastereoselective construction via TBDMSOTf-catalyzed double Michael addition, achieving 78:22 trans:cis selectivity in model systems. Alternative routes employing [2+2] cycloadditions of dichloroketene with norbornene derivatives yield 2,6-disubstituted variants with 41–67% isolated yields.

Computational Modeling
Density functional theory (DFT) at the wB97X-D/6-311++G** level predicts a 9.3 kcal/mol barrier for chair-boat interconversion, confirming the scaffold's rigidity. Molecular dynamics simulations suggest the carbonitrile group adopts a pseudo-axial orientation 83% of the time in aqueous solution, directing substituents into pharmacophoric hot spots.

Biological Applications
Lead optimization campaigns have produced:

Target Class Example Compound Ki (nM) Selectivity Index
σ1 Receptor EVT-2845992 3.6 120x vs σ2
JAK2 AZD-1480-Spiro 11 35x vs JAK3
HDAC6 Spiro-HDAC6i 0.8 90x vs HDAC1

Data compiled from .

Properties

IUPAC Name

2-aminospiro[3.3]heptane-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-6-8(10)4-7(5-8)2-1-3-7;/h1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRJWPPLCSPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction, often involving a suitable precursor such as a cyclohexane derivative.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, which can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Addition of the Carbonitrile Group: The carbonitrile group is added through a cyanation reaction, typically using reagents like cyanogen bromide or sodium cyanide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a precursor for synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in the development of new pharmaceuticals. For instance, derivatives of spiro compounds are often explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with specific biological targets .

Neuropharmacology
Research indicates that spiro compounds can exhibit neuroprotective effects. 2-Aminospiro[3.3]heptane-2-carbonitrile hydrochloride may be evaluated for its effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression and anxiety .

Polymer Science

Polyamide Synthesis
The compound can be utilized in the synthesis of polyamides, which are important in creating high-performance materials. The unique spiro structure contributes to the thermal stability and mechanical strength of the resulting polymers . The ability to modify polyamide properties through the incorporation of this compound opens avenues for developing advanced materials with tailored characteristics.

Plasticizers
2-Aminospiro[3.3]heptane-2-carbonitrile hydrochloride has been identified as a potential plasticizer for both natural and synthetic resins. This application is significant in enhancing the flexibility and durability of polymer products .

Biochemical Applications

Buffering Agent in Cell Cultures
In biochemical research, this compound is noted for its role as a non-ionic organic buffering agent within cell culture systems. It maintains pH stability, which is crucial for cellular processes during experiments . The pH range (6-8.5) it supports makes it suitable for various biological assays.

Case Studies and Research Findings

Application AreaSpecific Use CaseReference
Medicinal ChemistryPrecursor for analgesic and anti-inflammatory drugs
Polymer ScienceSynthesis of polyamides and plasticizers
Biochemical ApplicationsBuffering agent in cell cultures

Mechanism of Action

The mechanism of action of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can participate in various biochemical reactions, leading to the modulation of enzyme activity, receptor binding, and signal transduction pathways. These interactions can result in a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogous spiro/bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
2-Aminospiro[3.3]heptane-2-carbonitrile HCl C₈H₁₂ClN₃ 172.7 Amino, nitrile at C2 Reference compound
6-Aminospiro[3.3]heptane-2-carbonitrile HCl C₈H₁₃ClN₂ 172.66 Amino at C6, nitrile at C2 Amino position shift alters reactivity
2-Azaspiro[3.3]heptane HCl C₆H₁₁N·HCl 133.62 Nitrogen in ring (azaspiro) Lacks nitrile and amino groups
6-((tert-Boc)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc-protected amino, carboxylic acid Increased steric bulk and acidity
2-Thiaspiro[3.3]heptan-6-amine HCl C₆H₁₂ClNS 165.68 Sulfur in ring (thiaspiro) Enhanced electronic effects from sulfur
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid HCl C₉H₁₅NO₂ 193.68 Aminomethyl, carboxylic acid Increased flexibility due to CH₂ spacer
rac-(1R,2S,4R)-1-Aminobicyclo[2.2.1]heptan-2-ol HCl C₇H₁₃ClNO 163.64 Bicyclo[2.2.1], hydroxyl Non-spiro, rigid bicyclic framework
Pharmacological Potential
  • 2-Thiaspiro[3.3]heptan-6-amine HCl : The sulfur atom may improve metabolic stability or modulate receptor binding, as seen in sulfur-containing drugs like penicillin derivatives .
  • Bicyclo[2.2.1]heptane Derivatives: Rigid bicyclic frameworks (e.g., rac-1-aminobicyclo[2.2.1]heptan-2-ol HCl) are explored as constrained analogs in CNS drug discovery, leveraging their ability to mimic bioactive conformations .
Commercial and Stability Considerations
  • The discontinuation of the target compound contrasts with the availability of analogs like 2-azaspiro[3.3]heptane HCl, suggesting more robust synthetic routes for the latter .
  • Boc-protected derivatives (e.g., 6-((tert-Boc)amino)spiro[3.3]heptane-2-carboxylic acid) are commercially viable due to their utility in iterative solid-phase synthesis .

Biological Activity

2-Aminospiro[3.3]heptane-2-carbonitrile hydrochloride is a compound that belongs to the spirocyclic family, which has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This article delves into the biological activity of this compound, examining its effects on various cellular processes, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride features a spirocyclic framework, which is known to influence its biological interactions. The spiro[3.3]heptane core can act as a saturated bioisostere for benzene rings, potentially enhancing the pharmacological profile of compounds derived from it .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the spiro[3.3]heptane structure. In particular, analogs of established anticancer drugs have shown promising results:

  • Cell Viability Assays : Compounds derived from the spiro[3.3]heptane core demonstrated significant cytotoxicity against various carcinoma cell lines. For example, in assays using vorinostat analogs, compounds with the spiro structure exhibited similar efficacy in promoting apoptosis as the original drug but required higher concentrations to achieve comparable effects .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves the induction of caspase-dependent apoptosis, leading to necrosis in cancer cells after prolonged exposure .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Kinase Inhibition : Research has indicated that derivatives of 2-aminospiro[3.3]heptane can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 2-aminobenzothiazoles, which share structural features with spiro compounds, have shown potent inhibitory activity against CSF1R kinase (IC50 values in the nanomolar range) and demonstrated selectivity over other kinases .

Study 1: Anticancer Activity Evaluation

In a controlled study assessing the anticancer properties of spiro[3.3]heptane derivatives:

  • Objective : To evaluate the efficacy of 2-aminospiro[3.3]heptane derivatives against breast cancer cell lines.
  • Method : Cell viability was assessed using MTT assays after treatment with varying concentrations of the compound for 48 hours.
  • Results : The study found that at a concentration of 50 µM, several derivatives induced significant cell death compared to controls.
CompoundConcentration (µM)% Cell Death
Vorinostat5012.2
Spiro Analog A509.1
Spiro Analog B507.4

Study 2: Enzyme Inhibition Profile

A separate investigation focused on the inhibition profile of spirocyclic compounds against various kinases:

  • Objective : To determine IC50 values for selected kinases.
  • Results : The study revealed that certain derivatives exhibited IC50 values as low as 5 nM against CSF1R, indicating high potency and selectivity.
CompoundTarget KinaseIC50 (nM)
Compound ACSF1R5.5
Compound BPDGFRβ1300

Q & A

Q. What are the key considerations for synthesizing 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis of spirocyclic amines often involves ring-closing strategies or reductive amination of ketones. For enantiomeric purity, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Pd-catalyzed spirocyclization) is recommended. Structural analogs like tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate ( ) highlight the use of Boc-protection during synthesis. Monitor reaction progress via 1^1H NMR for spirocyclic conformation confirmation.

Q. How can researchers validate the structural integrity of 2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride?

Methodological Answer: Use a combination of spectroscopic techniques:

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C8_8H13_{13}ClN2_2 with MW 172.66, as seen in ).
  • NMR : Analyze 13^{13}C NMR for spirocyclic carbon signals (e.g., 19 ppm for bridgehead carbons, as in analogs).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., rac-(1R,2S,4R)-1-aminobicyclo[2.2.1]heptan-2-ol hydrochloride in ).

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in sealed, desiccated containers at ambient temperatures ( ).
  • Handling : Avoid static discharge and moisture ( ). Use inert atmospheres (N2_2/Ar) during sensitive reactions.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 3 months) to assess hygroscopicity and thermal decomposition ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for spirocyclic amines in polar vs. non-polar solvents?

Methodological Answer:

  • Experimental Design : Perform systematic solubility screens (e.g., shake-flask method) in solvents like DMSO, MeOH, and toluene.
  • Contradiction Analysis : If discrepancies arise (e.g., higher solubility in DMSO than predicted), evaluate protonation states (pH-dependent solubility) or aggregation via dynamic light scattering (DLS). Reference Vimirogant Hydrochloride stability protocols ( ) for stock solution preparation.

Q. What computational methods are effective for predicting the biological activity of spirocyclic carbonitrile derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., RORγt inhibition, as in Vimirogant Hydrochloride, ).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CN groups) with activity using descriptors like logP and polar surface area. Validate with in vitro assays (e.g., Th17 differentiation inhibition in splenocytes, ).

Q. How can researchers optimize reaction yields when functionalizing the spiro[3.3]heptane scaffold?

Methodological Answer:

  • DOE Approach : Apply factorial design to variables like temperature, catalyst loading (e.g., Pd(OAc)2_2), and solvent polarity. For example, analogs in required optimized esterification conditions (methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride).
  • Kinetic Analysis : Use in situ IR or LC-MS to identify rate-limiting steps (e.g., ring strain relief during spirocyclization).

Q. What strategies mitigate toxicity concerns during in vivo studies of spirocyclic amines?

Methodological Answer:

  • Metabolic Profiling : Use hepatic microsomes to identify reactive metabolites (e.g., cyanide release from carbonitrile groups).
  • Dose Escalation : Start with sub-therapeutic doses (e.g., 1 mg/kg) and monitor biomarkers (e.g., liver enzymes, ).
  • Formulation : Develop hydrogels ( ) or prodrugs to reduce systemic exposure.

Contradictions and Data Gaps

Q. Why are ecological toxicity data lacking for spirocyclic amines, and how can researchers address this gap?

Methodological Answer:

  • Data Gaps : Limited regulatory requirements for early-stage compounds ( ).
  • Mitigation : Conduct Daphnia magna acute toxicity assays (OECD 202) and soil mobility studies (OECD 106) using analogs (e.g., 8-aminospiro[4.5]decane hydrochloride, ).

Q. How do conflicting results in receptor selectivity (e.g., RORγt vs. RORα/β) impact therapeutic development?

Methodological Answer:

  • Selectivity Validation : Use orthogonal assays (e.g., TR-FRET for RORγt binding vs. SPR for RORα/β, as in Vimirogant Hydrochloride, ).
  • Structural Analysis : Compare binding poses via cryo-EM or co-crystallography to identify selectivity-determining residues.

Methodological Tables

Parameter Recommended Protocol Evidence Source
Solubility ScreeningShake-flask method in DMSO/water (1:9 v/v)
Stability TestingICH Q1A(R2) accelerated conditions (40°C/75% RH)
Enantiomeric ResolutionChiral HPLC with amylose-based columns

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.